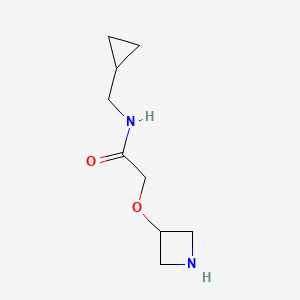

2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide

Beschreibung

2-(Azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs:

- Azetidin-3-yloxy group: A four-membered nitrogen-containing heterocycle (azetidine) linked via an ether bond. This moiety may enhance rigidity and influence binding interactions with biological targets due to its constrained geometry .

- Cyclopropylmethyl substituent: A cyclopropane ring attached to the acetamide’s nitrogen atom. This group is known to improve metabolic stability and modulate lipophilicity in drug design .

Eigenschaften

Molekularformel |

C9H16N2O2 |

|---|---|

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide |

InChI |

InChI=1S/C9H16N2O2/c12-9(11-3-7-1-2-7)6-13-8-4-10-5-8/h7-8,10H,1-6H2,(H,11,12) |

InChI-Schlüssel |

UZUQARTXLKLSMI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1CNC(=O)COC2CNC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide generally follows these key steps:

- Formation of the azetidine ring : The azetidine (a four-membered nitrogen-containing heterocycle) is either synthesized or introduced as a pre-formed moiety.

- Introduction of the oxy linkage : The azetidine ring is connected via an ether linkage (–O–) to the acetamide backbone.

- Attachment of the cyclopropylmethyl group : The cyclopropylmethyl substituent is introduced on the nitrogen of the acetamide group.

This synthetic approach ensures that the compound maintains its structural integrity and biological activity potential.

Detailed Preparation Methodology

Starting Materials and Reagents

- Azetidin-3-ol or azetidine derivatives as the azetidine source.

- Cyclopropylmethylamine or its derivatives for the amide nitrogen substitution.

- Chloroacetyl chloride or bromoacetyl derivatives for the acetamide backbone.

- Base reagents such as triethylamine or diisopropylethylamine (DiPEA) to facilitate nucleophilic substitution.

- Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or n-butanol depending on the step.

Stepwise Synthesis

Step 1: Synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide

- React cyclopropylmethylamine with chloroacetyl chloride under cooling (0 °C) in an inert atmosphere.

- Stir the mixture for 3–4 hours, allowing the formation of 2-chloro-N-(cyclopropylmethyl)acetamide.

- Work-up includes washing with water, brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Step 2: Nucleophilic substitution with azetidin-3-ol

- The 2-chloro-N-(cyclopropylmethyl)acetamide intermediate is reacted with azetidin-3-ol.

- The reaction is carried out in a polar aprotic solvent such as THF or n-butanol.

- A base such as DiPEA is added to deprotonate the hydroxyl group of azetidin-3-ol, facilitating nucleophilic attack on the chloroacetamide.

- The reaction is typically heated (e.g., 60–80 °C) or subjected to microwave irradiation for 3–4 hours to improve yield.

- Upon completion, the reaction mixture is cooled, diluted, and purified by silica gel column chromatography or preparative HPLC.

Step 3: Purification and characterization

- The crude product is purified to remove unreacted starting materials and by-products.

- Purification methods include silica gel chromatography using solvent gradients (e.g., petroleum ether/ethyl acetate) or reversed-phase HPLC.

- The final product is characterized by NMR, mass spectrometry, and elemental analysis.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclopropylmethylamine + chloroacetyl chloride + base | 0 °C to room temp | 3–4 hours | 75–85 | Cooling critical to control exotherm |

| 2 | 2-chloro-N-(cyclopropylmethyl)acetamide + azetidin-3-ol + DiPEA | 60–80 °C or microwave (160 °C) | 3–4 hours | 60–75 | Microwave irradiation can shorten reaction time |

| 3 | Purification by chromatography | Ambient | Variable | - | Silica gel or HPLC for high purity |

Alternative Synthetic Approaches

- Microwave-assisted synthesis : Microwave reactors have been employed to accelerate the nucleophilic substitution step, reducing reaction time from several hours to under one hour while maintaining or improving yield and purity.

- Use of different bases : Bases such as triethylamine or N-ethyldiisopropylamine can be used depending on solvent and scale.

- Solvent variation : While THF and n-butanol are common, other polar aprotic solvents like acetonitrile may be used to optimize solubility and reaction kinetics.

Comparative Analysis with Related Compounds

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Formation of chloroacetamide | Amide formation from cyclopropylmethylamine and chloroacetyl chloride | Cyclopropylmethylamine, chloroacetyl chloride, base | 0 °C to RT, 3–4 h | 75–85 | Aqueous workup, drying |

| Nucleophilic substitution | Azetidin-3-ol substitution on chloroacetamide | Azetidin-3-ol, DiPEA, solvent | 60–80 °C or microwave, 3–4 h | 60–75 | Silica gel chromatography or HPLC |

| Final purification | Removal of impurities and isolation of pure compound | - | Ambient | - | Chromatography |

Analyse Chemischer Reaktionen

Types of Reactions

2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic reactions, receptor signaling, or other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Anti-Cancer Acetamide Derivatives

Several acetamide derivatives with modified aromatic or heterocyclic substituents exhibit notable anti-cancer activity (Table 1):

Table 1: Anti-Cancer Acetamide Derivatives

Key Observations :

Benzothiazole-Based Acetamides (Patent Compounds)

The European Patent (EP3 348 550A1) highlights benzothiazole-acetamide hybrids with trifluoromethyl groups (Table 2):

Table 2: Benzothiazole Derivatives

Structural Insights :

Cyclopropylmethyl-Containing Analogs

Cyclopropylmethyl groups are recurrent in bioactive acetamides (Table 3):

Table 3: Cyclopropylmethyl-Substituted Acetamides

Functional Comparisons :

- Tetrahydroisoquinoline vs. Azetidine: The tetrahydroisoquinoline in Compound 20 provides a larger, planar structure for receptor binding, whereas azetidine’s smaller ring may limit off-target interactions .

- Safety Profile: N-(Cyclopropylmethyl)-2-(methylamino)acetamide’s incomplete toxicological data underscores the need for rigorous testing in analogs .

Biologische Aktivität

2-(Azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Target Interaction

Research indicates that compounds with similar structures often interact with receptors or enzymes involved in critical pathways such as inflammation and cell proliferation. For instance, cyclopropylmethyl derivatives have shown to inhibit certain kinases and receptors implicated in inflammatory responses and cancer cell growth .

Pharmacological Effects

The pharmacological profile of 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide can be inferred from related compounds:

- Antitumor Activity : Compounds with azetidine structures have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and K562 cells. The mechanism often involves disruption of the cell cycle and induction of apoptosis .

- Anti-inflammatory Properties : Similar derivatives have been shown to inhibit key inflammatory mediators, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and multiple sclerosis .

Case Studies

- Antiproliferative Activity : A study investigating compounds with azetidine moieties revealed significant cytotoxic effects against multiple cancer cell lines. The IC50 values ranged from 2 to 10 μM, indicating potent activity against tumor cells .

- Inflammation Models : In vitro assays demonstrated that cyclopropylmethyl derivatives could reduce the expression of COX-2 and iNOS, key enzymes in the inflammatory pathway. This suggests that 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide may also exhibit anti-inflammatory effects .

Data Summary

The following table summarizes the biological activities associated with structurally similar compounds:

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

| Step | Intermediate | Reagents/Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| 1 | Azetidin-3-ol | Epichlorohydrin, NH₃/EtOH, Δ | 65 | |

| 2 | Bromoacetylcyclopropylmethylamine | Cyclopropylmethylamine, BrCH₂COCl | 78 | |

| 3 | Final Coupling | Na₂CO₃, CH₂Cl₂, RT, 12 hr | 58 |

Q. Table 2. Comparative Reactivity of Analogous Compounds

| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Product |

|---|---|---|

| 2-(Azetidin-3-yloxy)acetamide | 0.02 (pH 7) | N-Oxide (83% yield) |

| N-(Cyclopropylmethyl)morpholine | 0.15 (pH 7) | Ring-opened diacid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.